

spectroscopic data of trans-2,3-Epoxy succinic acid (NMR, IR, MS)

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Compound of Interest

Compound Name: *trans-2,3-Epoxy succinic acid*

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An In-depth Technical Guide to the Spectroscopic Characterization of **trans-2,3-Epoxy succinic Acid**

Introduction

trans-2,3-Epoxy succinic acid (C₄H₄O₅) is a C₄-dicarboxylic acid featuring a strained epoxide ring.^{[1][2]} This unique combination of functional groups—two carboxylic acids and an epoxide—makes it a molecule of interest in synthetic chemistry and as a potential building block in drug development. Its reactivity is largely dictated by the interplay between the electron-withdrawing carboxylic acid groups and the electrophilic nature of the epoxide ring. A thorough structural elucidation is paramount for its application, and this is achieved through a multi-faceted spectroscopic approach.

This guide provides an in-depth analysis of the expected spectroscopic data for **trans-2,3-Epoxy succinic acid**, grounded in fundamental principles and field-proven methodologies. We will explore the anticipated features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), explaining the causality behind the expected spectral characteristics and detailing robust protocols for data acquisition.

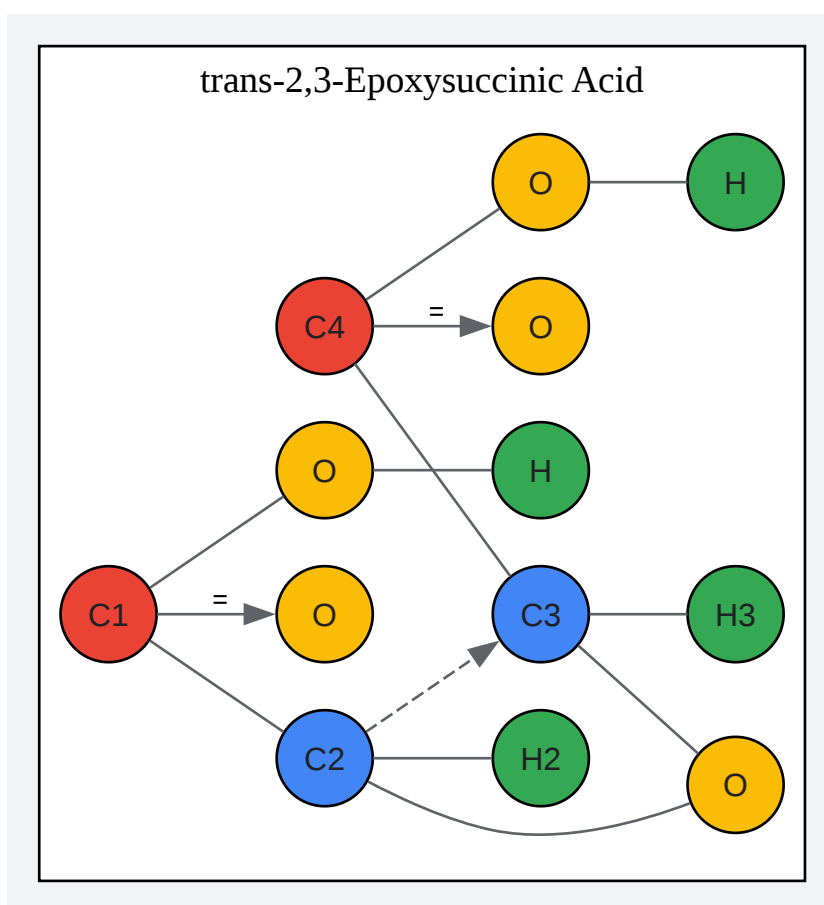
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For a molecule like **trans-2,3-Epoxy succinic acid**, both ¹H and ¹³C NMR provide definitive information about its symmetrical nature and the chemical environment of each atom.

Due to the molecule's high polarity and the presence of acidic protons, a polar aprotic solvent like Dimethyl Sulfoxide- d_6 (DMSO- d_6) is the logical choice for analysis. It readily dissolves the analyte and its high boiling point ensures stability during the experiment.[3]

Molecular Structure and Symmetry

The 'trans' configuration and symmetrical structure of the molecule are key to interpreting its NMR spectra. The two methine protons on the epoxide ring are chemically and magnetically equivalent, as are the two carboxylic acid protons. Similarly, the two epoxide carbons are equivalent, and the two carboxyl carbons are equivalent. This symmetry significantly simplifies the resulting spectra.



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Caption: Molecular structure highlighting equivalent atoms.

^1H NMR Spectroscopy

The ^1H NMR spectrum is predicted to show two distinct signals.

Predicted Chemical Shift (δ)	Multiplicity	Integration	Assignment	Rationale
~3.5 ppm	Singlet (s)	2H	Epoxide Protons (H-2, H-3)	<p>The protons are attached to carbons bonded to an electronegative oxygen atom in a strained ring. Their chemical equivalence leads to a singlet. The trans relationship results in a specific coupling constant (J), but since the protons are equivalent, no splitting is observed.</p>
>12 ppm	Broad Singlet (br s)	2H	Carboxylic Acid Protons (-COOH)	<p>These protons are highly deshielded due to the electronegativity of the adjacent oxygen atoms and are acidic. Hydrogen bonding and chemical exchange with trace water in the solvent cause</p>

significant signal

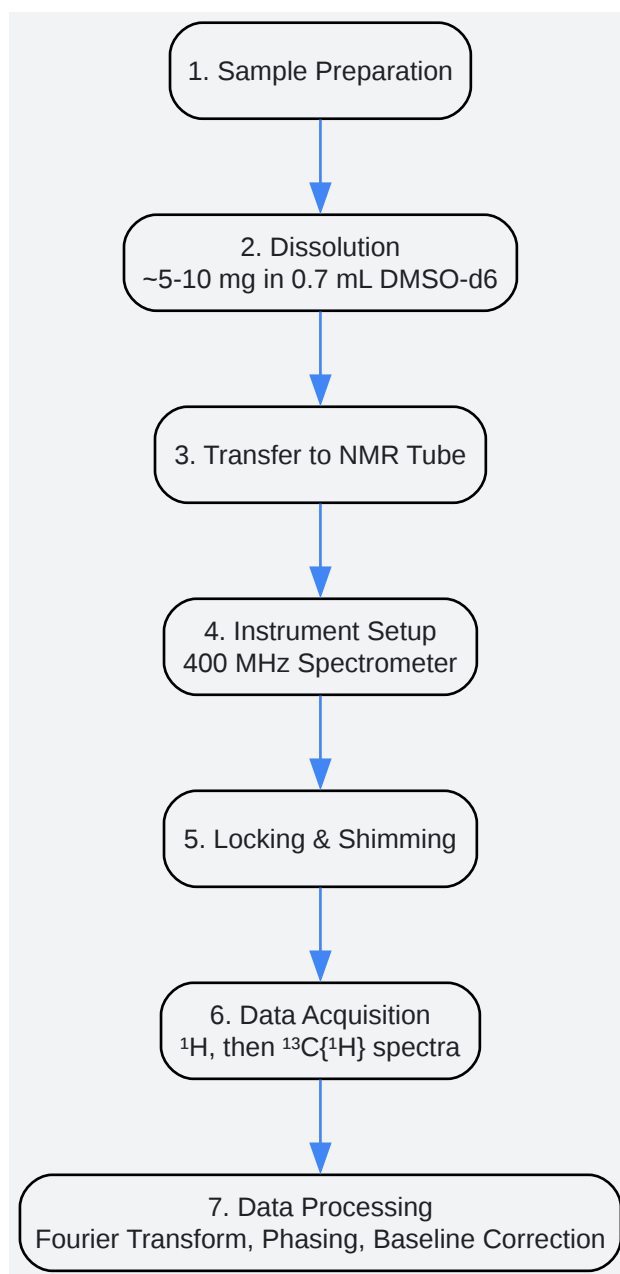
broadening.[\[4\]](#)[\[5\]](#)

^{13}C NMR Spectroscopy

The proton-decoupled ^{13}C NMR spectrum is also simplified by the molecule's symmetry, showing only two signals.

Predicted Chemical Shift (δ)	Assignment	Rationale
~55-60 ppm	Epoxide Carbons (C-2, C-3)	These sp^3 -hybridized carbons are shifted downfield from typical alkanes due to the direct attachment to the highly electronegative epoxide oxygen.
~170-175 ppm	Carboxyl Carbons (C-1, C-4)	These sp^2 -hybridized carbons are in a highly deshielded environment, characteristic of the carboxyl functional group. [5]

Experimental Protocol: NMR Data Acquisition



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Caption: Workflow for NMR spectroscopic analysis.

- Sample Preparation: Weigh approximately 5-10 mg of dry **trans-2,3-Epoxy succinic acid**. The sample must be free of moisture to minimize the residual water signal in the ¹H NMR spectrum.
- Dissolution: Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry vial. Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

- Transfer: Filter the solution into a 5 mm NMR tube.
- Instrument Setup: Place the tube in a 400 MHz (or higher) NMR spectrometer.
- Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- Acquisition: Acquire the ^1H spectrum. Following this, acquire the proton-decoupled ^{13}C spectrum. A sufficient number of scans should be chosen for the ^{13}C spectrum to achieve a good signal-to-noise ratio, as ^{13}C has a low natural abundance.
- Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and integration.

Infrared (IR) Spectroscopy

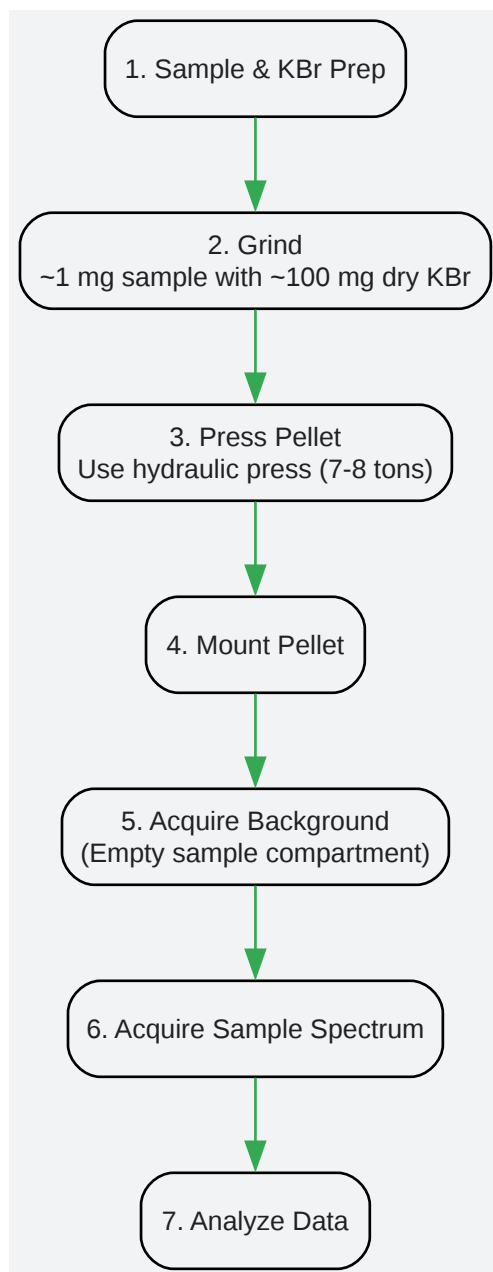
IR spectroscopy is a powerful tool for identifying functional groups. The spectrum of **trans-2,3-Epoxy succinic acid** is dominated by features from the carboxylic acid and the epoxide ring.

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment	Rationale
3300 - 2500	Strong, Very Broad	O-H stretch (Carboxylic Acid Dimer)	The extreme broadness is the hallmark of hydrogen-bonded carboxylic acids, which exist as dimers in the solid state.[4][6][7] This band often overlaps with C-H stretches.
~1710	Strong, Sharp	C=O stretch (Carboxylic Acid Dimer)	This is a classic carbonyl absorption. Its position indicates a saturated, dimerized carboxylic acid.[5][7]
~1320 - 1210	Medium	C-O stretch (Carboxylic Acid)	Associated with the stretching of the carbon-oxygen single bond within the carboxyl group.[6]
~1250	Medium-Strong	Asymmetric C-O-C stretch (Epoxide)	This absorption is a key diagnostic feature for the epoxide ring, arising from the asymmetric stretching of the two C-O bonds. [8]

950 - 810	Medium-Strong	Symmetric C-O-C stretch (Epoxide)	Often referred to as the epoxide "ring breathing" mode, this is another characteristic peak for the three-membered ring. [8]
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Experimental Protocol: FTIR Data Acquisition (KBr Pellet)



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Caption: Workflow for FTIR analysis using the KBr pellet method.

- **Sample Preparation:** Use spectroscopic grade Potassium Bromide (KBr), which must be completely dry. Heat in an oven and store in a desiccator.
- **Grinding:** Add ~1 mg of the solid analyte to ~100 mg of dry KBr in an agate mortar. Grind the mixture thoroughly until a fine, homogeneous powder is obtained. The quality of the spectrum is highly dependent on the particle size.

- **Pressing:** Transfer a portion of the powder to a pellet-pressing die. Place the die under a hydraulic press and apply 7-8 tons of pressure for several minutes. This will form a transparent or translucent pellet.
- **Mounting:** Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
- **Background Scan:** Run a background scan with the empty sample holder to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.
- **Sample Scan:** Run the sample scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- **Data Analysis:** The resulting spectrum of transmittance vs. wavenumber is analyzed to identify the key absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental formula of a compound. The choice of ionization technique is critical for analyzing a polar, non-volatile molecule like **trans-2,3-Epoxy succinic acid**.

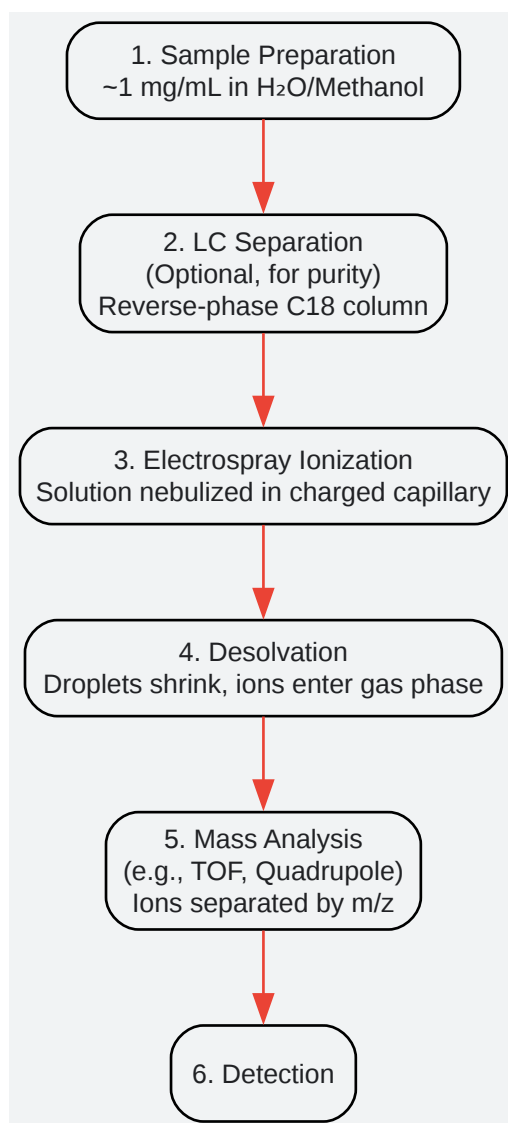
Causality in Method Selection: Hard ionization techniques like Electron Impact (EI) are unsuitable as they would cause extensive fragmentation, likely preventing the observation of the molecular ion.^{[9][10]} Soft ionization techniques are required. Electrospray Ionization (ESI) is the ideal choice as it is well-suited for polar, acidic molecules that are readily analyzed from solution, often coupled with liquid chromatography (LC-MS).^{[11][12]}

Predicted Mass Spectrum (Electrospray Ionization)

The exact molecular weight of C₄H₄O₅ is 132.0059 g/mol .^[1] Analysis would typically be performed in negative ion mode due to the presence of the acidic protons.

Predicted m/z	Ion	Mode	Rationale
131.00	$[M-H]^-$	Negative	The most abundant ion is expected to be the singly deprotonated molecule, formed by the loss of one of the acidic carboxylic protons.
155.00	$[M+Na-2H]^-$	Negative	Formation of a sodium salt adduct with the loss of both acidic protons is also possible.
133.01	$[M+H]^+$	Positive	The protonated molecule may be observed, though likely at a lower intensity than the negative ions.
155.00	$[M+Na]^+$	Positive	Adduct formation with sodium ions from glassware or solvents is very common in ESI-MS.

Experimental Protocol: LC-ESI-MS Data Acquisition



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Caption: Workflow for LC-ESI-MS analysis.

- **Sample Preparation:** Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent system, such as a water/methanol or water/acetonitrile mixture. A small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) can be added to promote ionization, although the analyte's acidic nature may make this unnecessary for negative mode.
- **Infusion/Chromatography:** The solution can be directly infused into the ESI source or injected into a Liquid Chromatography (LC) system for separation prior to MS analysis. LC is

preferred for ensuring sample purity. A reverse-phase C18 column with a water/acetonitrile gradient is a standard starting point.

- **Ionization:** The sample solution is pumped through a fine, heated capillary held at a high electric potential (e.g., -3 to -4 kV for negative mode). This creates a fine spray of charged droplets.
- **Desolvation:** A drying gas (typically nitrogen) flows past the droplets, causing the solvent to evaporate. As the droplets shrink, the charge density on the surface increases until gas-phase ions are expelled.^[10]
- **Mass Analysis:** The gas-phase ions are guided into the mass analyzer (e.g., Time-of-Flight, Quadrupole, or Orbitrap), which separates them based on their mass-to-charge (m/z) ratio.
- **Detection:** The separated ions strike a detector, which generates a signal proportional to the ion abundance. The output is a mass spectrum showing relative intensity versus m/z .

Conclusion

The spectroscopic characterization of **trans-2,3-Epoxy succinic acid** is straightforward when approached with the correct analytical methodologies. Its inherent symmetry simplifies both ^1H and ^{13}C NMR spectra, yielding a small number of predictable signals. IR spectroscopy provides clear signatures for the key carboxylic acid and epoxide functional groups. Finally, soft ionization mass spectrometry, particularly ESI, confirms the molecular weight of this polar, non-volatile compound. Together, these techniques provide a comprehensive and unambiguous structural confirmation, which is a critical step for any researcher or drug development professional working with this versatile molecule.

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